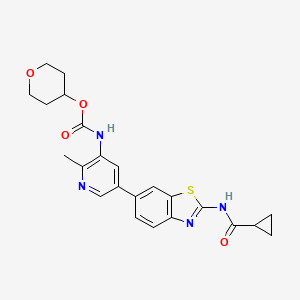

Ripk1-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24N4O4S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

oxan-4-yl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methyl-3-pyridinyl]carbamate |

InChI |

InChI=1S/C23H24N4O4S/c1-13-19(26-23(29)31-17-6-8-30-9-7-17)10-16(12-24-13)15-4-5-18-20(11-15)32-22(25-18)27-21(28)14-2-3-14/h4-5,10-12,14,17H,2-3,6-9H2,1H3,(H,26,29)(H,25,27,28) |

InChI Key |

CWGYJOVAHWYDTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Ripk1-IN-11: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, making it a compelling therapeutic target for a range of inflammatory diseases and neurodegenerative disorders. The discovery of potent and selective small molecule inhibitors of RIPK1 is a key objective in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Ripk1-IN-11, a potent and selective RIPK1 inhibitor. This document details the biochemical and cellular activity of this compound, outlines the experimental protocols for its synthesis and evaluation, and presents key signaling pathways modulated by this compound.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including those governing inflammation, apoptosis, and necroptosis.[1] The kinase activity of RIPK1 is a critical driver of programmed necrosis (necroptosis), a lytic form of cell death that can promote inflammation through the release of damage-associated molecular patterns (DAMPs). Dysregulation of RIPK1-mediated signaling has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2]

The development of small molecule inhibitors that specifically target the kinase activity of RIPK1 represents a promising therapeutic strategy to mitigate the detrimental effects of uncontrolled inflammation and cell death. This compound (also referred to as compound 70 in scientific literature) is a potent and selective inhibitor of RIPK1 that has demonstrated significant promise in preclinical studies.[3][4] This guide provides a detailed technical overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale for Development

The development of this compound stemmed from efforts to optimize earlier series of RIPK1 inhibitors, aiming to improve potency, selectivity, and pharmacokinetic properties. The design strategy focused on creating a molecule that could efficiently and selectively bind to the ATP-binding pocket of RIPK1, thereby inhibiting its kinase activity. A key feature of this compound is its improved metabolic stability in human and rat liver microsomes compared to its predecessors, a critical attribute for a viable drug candidate. Furthermore, it exhibits high permeability in Caco-2 cell assays, suggesting good potential for oral bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency and cellular activity.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Species | Assay Method | Reference |

| Kd | 9.2 nM | Human | Biophysical Assay | |

| Kd (RIPK3) | > 10,000 nM | Human | Biophysical Assay |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Species | Assay Method | Reference |

| EC50 (Necroptosis) | 17-30 nM | HT-29 | Human | TNFα-induced necroptosis | |

| EC50 (Necroptosis) | 17-30 nM | L929 | Mouse | TNFα-induced necroptosis |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, which is a central node in several key signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the canonical RIPK1-mediated signaling pathways and the point of intervention for this compound.

Caption: RIPK1 Signaling Pathways and Inhibition by this compound.

The following diagram illustrates a general experimental workflow for the characterization of a RIPK1 inhibitor like this compound.

References

- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ripk1-IN-11: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling therapeutic target for a range of human diseases. Ripk1-IN-11 is a potent and orally active inhibitor of RIPK1, demonstrating significant efficacy in blocking necroptosis, a form of regulated necrotic cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to RIPK1 and Necroptosis

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can function as a scaffold protein to promote cell survival and inflammation through the activation of NF-κB, or it can act as an active kinase to initiate programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Necroptosis is a lytic, pro-inflammatory form of cell death that is implicated in the pathophysiology of numerous conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1][4]

The kinase activity of RIPK1 is essential for the initiation of necroptosis. Upon stimulation by ligands such as tumor necrosis factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex. In circumstances where caspase-8 is inhibited, RIPK1 undergoes autophosphorylation, leading to the recruitment and activation of RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that directly targets the kinase activity of RIPK1. By binding to the ATP-binding pocket of the RIPK1 kinase domain, this compound prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic pathway. This inhibition effectively blocks the downstream signaling cascade involving RIPK3 and MLKL, thereby preventing necroptotic cell death.

Quantitative Data for this compound

The potency and efficacy of this compound have been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.

| Assay Type | Parameter | Value | Species | Reference |

| Biochemical Assay | ||||

| Binding Affinity | Kd | 9.2 nM | Not Specified | |

| Kinase Inhibition | IC50 | 67 nM | Not Specified | |

| Cell-Based Assay | ||||

| Necroptosis Inhibition | EC50 | 17-30 nM | Human/Mouse |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Assays

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human RIPK1 enzyme (e.g., from Promega)

-

Myelin Basic Protein (MBP) as a generic substrate

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the RIPK1 enzyme and the this compound dilutions.

-

Initiate the kinase reaction by adding a mixture of MBP and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Luminescence is measured using a plate reader, and IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase activity.

Cell-Based Assays

This assay assesses the ability of this compound to protect cells from induced necroptosis. HT-29 human colon adenocarcinoma cells are a commonly used model for studying necroptosis.

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS

-

Human TNFα

-

Smac mimetic (e.g., BV6 or birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 100 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20 µM).

-

Incubate the cells for 18-24 hours.

-

Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Calculate EC50 values by plotting the inhibitor concentration against the percentage of cell viability.

In Vivo Efficacy Studies

This model evaluates the ability of this compound to protect against TNFα-induced systemic inflammation and lethality.

Animal Model:

-

C57BL/6 mice

Materials:

-

Mouse TNFα

-

z-VAD-FMK (optional, to enhance necroptosis)

-

This compound formulated for oral administration

-

Rectal probe for temperature monitoring

Procedure:

-

Administer this compound orally to mice at a predetermined dose (e.g., 10-50 mg/kg) one hour prior to the inflammatory challenge.

-

Induce SIRS by intraperitoneal injection of a lethal dose of mouse TNFα (e.g., 20 mg/kg).

-

Monitor the core body temperature of the mice at regular intervals using a rectal probe.

-

Record survival over a 24-hour period.

-

Efficacy is determined by the ability of this compound to prevent hypothermia and improve survival compared to the vehicle-treated group.

This model assesses the neuroprotective effects of this compound in a model of retinal cell death.

Animal Model:

-

Sprague-Dawley rats

Materials:

-

Sodium iodate (NaIO₃)

-

This compound formulated for intraperitoneal or topical (eye drop) administration

-

Electroretinography (ERG) equipment

-

Histological staining reagents (e.g., H&E)

Procedure:

-

Induce retinal degeneration by a single intravenous injection of NaIO₃ (e.g., 40 mg/kg).

-

Administer this compound either systemically (intraperitoneal) or locally (eye drops) according to a specified dosing regimen (e.g., daily for 7 days).

-

Assess retinal function at the end of the treatment period using ERG to measure the electrical responses of retinal cells to light.

-

For histological analysis, enucleate the eyes, prepare retinal sections, and stain with H&E to evaluate the morphology of the retinal layers and quantify photoreceptor cell loss.

-

The protective effect of this compound is determined by the preservation of retinal function (ERG amplitudes) and retinal structure compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: RIPK1 Signaling Pathway and the Point of Intervention by this compound.

Caption: Workflow for the Cellular Necroptosis Inhibition Assay.

Conclusion

This compound is a potent and specific inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway. Its demonstrated efficacy in both in vitro and in vivo models of inflammatory and degenerative diseases highlights its potential as a valuable research tool and a promising therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of RIPK1 in disease and to develop novel therapies targeting this critical signaling node.

References

- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]

- 3. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Ripk1-IN-11: A Technical Guide to a Novel Class of RIPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ripk1-IN-11, a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and logical relationships involved in the development of this inhibitor class.

Introduction to RIPK1 and Necroptosis

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2] Dysregulation of RIPK1 kinase activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[3][4] One of the key pathways mediated by RIPK1 is necroptosis, a form of programmed necrosis that is executed when apoptosis is inhibited.[3] The kinase activity of RIPK1 is essential for the formation of the necrosome, a signaling complex that also includes RIPK3 and MLKL, ultimately leading to lytic cell death. Given its central role in these pathological processes, RIPK1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.

This compound: A Novel Inhibitor Lacking a Traditional Aromatic Back Pocket Group

This compound (also referred to as compound 11 in associated literature) is a potent inhibitor of human RIPK1 with a dissociation constant (Kd) of 9.2 nM and an IC50 of 67 nM. It represents a distinct class of RIPK1 inhibitors that achieve high potency and selectivity without the traditional lipophilic aromatic group that typically occupies a hydrophobic back pocket of the kinase active site. The development of this series, including this compound, has provided valuable insights into the SAR of RIPK1 inhibition.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for this compound and its analogs, highlighting the key structural modifications and their impact on RIPK1 inhibition.

Table 1: In Vitro Activity of this compound and Key Analogs

| Compound ID | R1 | R2 | hRIPK1 IC50 (nM) | L929 Cell Necroptosis EC50 (nM) |

| This compound | H | CF2CF3 | 67 | 130 |

| Analog A | OMe | CF2CF3 | 150 | 250 |

| Analog B | H | H | >10000 | >10000 |

| Analog C | H | CF3 | 230 | 400 |

Table 2: Binding Affinity of this compound

| Compound ID | hRIPK1 Kd (nM) |

| This compound | 9.2 |

Experimental Protocols

RIPK1 Kinase Inhibition Assay

The inhibitory activity of the compounds against human RIPK1 was determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The protocol is as follows:

-

Enzyme and Substrate Preparation: Recombinant human RIPK1 kinase domain is expressed and purified. A biotinylated peptide substrate is synthesized.

-

Assay Reaction: The assay is performed in a 96-well plate format. The reaction mixture contains RIPK1 enzyme, the peptide substrate, ATP, and the test compound at various concentrations in an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT).

-

Incubation: The reaction is initiated by the addition of ATP and incubated for a set time (e.g., 60 minutes) at room temperature.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an ADP-Glo™ kinase assay.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

L929 Cellular Necroptosis Assay

The ability of the compounds to protect cells from necroptosis was assessed using the L929 murine fibrosarcoma cell line, a well-established model for studying this cell death pathway.

-

Cell Culture: L929 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour).

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk).

-

Incubation: The cells are incubated for a period sufficient to induce cell death (e.g., 24 hours).

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The EC50 values, representing the concentration of the compound that provides 50% protection from necroptosis, are determined from the dose-response curves.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involving RIPK1 and the logical workflow for the structure-activity relationship studies.

Caption: Simplified RIPK1 signaling pathway downstream of TNFR1 activation.

Caption: Iterative workflow for the structure-activity relationship (SAR) studies.

Conclusion

The development of this compound and its analogs has successfully demonstrated that potent and selective RIPK1 inhibition can be achieved without the canonical hydrophobic back pocket interaction. The SAR studies have highlighted the critical role of specific substitutions on the core scaffold for maintaining high affinity and cellular efficacy. This technical guide provides a comprehensive overview of the key data, methodologies, and biological context for this important class of inhibitors, serving as a valuable resource for researchers in the field of drug discovery targeting RIPK1.

References

- 1. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]

- 2. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

A Technical Guide to Potent and Orally Active RIPK1 Inhibitors: A Case Study

Disclaimer: Information regarding a specific compound designated "Ripk1-IN-11" is not publicly available. This guide synthesizes data from publicly documented, potent, and orally active Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, such as GSK2982772 and GNE684, to serve as a representative technical whitepaper for researchers, scientists, and drug development professionals.

Abstract: Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cell death and inflammation.[1][2][3] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis implicated in the pathogenesis of numerous autoimmune, inflammatory, and neurodegenerative diseases.[1][3] Consequently, the development of potent, selective, and orally bioavailable small-molecule inhibitors of RIPK1 kinase is a significant therapeutic strategy. This guide provides an in-depth overview of the preclinical profile of a representative potent oral RIPK1 inhibitor, detailing its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Furthermore, it outlines the detailed experimental protocols used to characterize such compounds.

The Role of RIPK1 in Necroptosis Signaling

RIPK1 is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which typically promotes cell survival and pro-inflammatory signaling through NF-κB activation. However, under conditions where components of Complex I are inhibited or caspase-8 activity is blocked, RIPK1 can dissociate and form a cytosolic death-inducing complex known as the necrosome (or Complex IIb) with RIPK3.

Within the necrosome, the kinase activity of RIPK1 is essential. RIPK1 autophosphorylates and subsequently phosphorylates RIPK3, leading to the recruitment and phosphorylation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death, or necroptosis. Potent RIPK1 inhibitors act by binding to the kinase domain of RIPK1, preventing its activation and halting the downstream signaling cascade that leads to necroptosis.

Quantitative Data Summary

The following tables summarize the biochemical potency, cellular activity, preclinical pharmacokinetics, and in vivo efficacy of representative potent and orally active RIPK1 inhibitors.

Table 1: Biochemical and Cellular Potency of Representative RIPK1 Inhibitors

| Compound/Identifier | Assay Type | Species | Potency (IC₅₀ / Kᵢ / EC₅₀) | Citation(s) |

|---|---|---|---|---|

| GSK2982772 | Biochemical (FP) | Human | IC₅₀: 1.0 nM | |

| Biochemical (ADP-Glo) | Human | IC₅₀: 16 nM | ||

| Cellular (Necroptosis) | Human (U937) | IC₅₀: 6.3 nM | ||

| Cellular (Necroptosis) | Mouse (L929) | IC₅₀: 1.3 µM | ||

| GNE684 | Biochemical (Binding) | Human | Kᵢ: 21 nM | |

| Biochemical (Binding) | Mouse | Kᵢ: 189 nM | ||

| Biochemical (Binding) | Rat | Kᵢ: 691 nM | ||

| RIPA-56 | Biochemical (Kinase) | Human | IC₅₀: 13 nM | |

| Cellular (Necroptosis) | Mouse (L929) | EC₅₀: 27 nM | ||

| PK68 | Biochemical (Kinase) | Human | IC₅₀: 90 nM |

| | Cellular (Necroptosis) | Mouse (L929) | EC₅₀: 0.76 µM | |

Table 2: Representative Preclinical Pharmacokinetic Profile (Oral Administration)

| Compound/Identifier | Species | Dose | Cₘₐₓ | AUC | Key Notes | Citation(s) |

|---|---|---|---|---|---|---|

| GSK2982772 | Rat, Monkey | N/A | N/A | N/A | Good PK profile. Low brain penetration (4% in rat). | |

| Compound 27 | Mouse | 2.0 mg/kg | 1,100 ng/mL | 14 µg·h/mL | Demonstrates good oral exposure. | |

| GSK547 | Mouse | 1.0 mg/kg | ~98 ng/mL | N/A | Dose-dependent increase in plasma concentration. |

| | Mouse | 10 mg/kg | ~886 ng/mL | N/A | | |

Table 3: In Vivo Efficacy in TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

| Compound/Identifier | Species | Dose (Oral) | Efficacy Endpoint | Result | Citation(s) |

|---|---|---|---|---|---|

| GSK2982772 | Mouse | 3, 10, 50 mg/kg | Protection from hypothermia | 68%, 80%, and 87% protection over 6h, respectively. | |

| GNE684 | Mouse | 50 mg/kg (BID) | Protection from colitis | Almost complete protection in a NEMO deficiency model. | |

| SIR2446 | Mouse | N/A | Reduction of hypothermia & cytokines | Efficiently reduced TNF-α-induced hypothermia in a dose-dependent manner. |

| SIR1-365 | Mouse | N/A | Reduction of mortality & organ damage | Efficiently reduced TNF-α-induced mortality and multi-organ damage. | |

Experimental Protocols

Detailed and robust assays are critical for the characterization of RIPK1 inhibitors. The following sections describe standard methodologies.

This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Objective: To determine the direct inhibitory activity (IC₅₀) of a compound on recombinant RIPK1.

-

Materials:

-

Recombinant human RIPK1 (e.g., GST-tagged N-terminal domain).

-

Kinase Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

-

ATP (concentration typically at or near the Kₘ for RIPK1).

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 30 mM MgCl₂, 0.5 mg/mL BSA, 0.02% CHAPS, and 4 mM DTT.

-

Test compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

-

Procedure:

-

Prepare the kinase reaction by incubating recombinant hRIPK1 (e.g., 75 nM) with serially diluted test compound for 30-60 minutes at room temperature in kinase assay buffer.

-

Initiate the kinase reaction by adding a solution containing the substrate and ATP.

-

Allow the reaction to proceed for 1-4 hours at 24-37°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for another 30 minutes.

-

Measure the newly synthesized ATP by detecting the luminescence signal using a plate reader.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

This assay measures the ability of a compound to protect cells from a specific necroptotic stimulus.

-

Objective: To determine the cellular potency (EC₅₀) of a compound in a disease-relevant pathway.

-

Cell Line: Human colon adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929) are commonly used.

-

Materials:

-

Complete cell culture medium.

-

Test compound serially diluted in DMSO.

-

Necroptosis-inducing agents:

-

Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL).

-

Smac mimetic (e.g., LCL161 or BV6, ~1 µM) to inhibit cIAPs.

-

Pan-caspase inhibitor (e.g., z-VAD-fmk, ~20 µM) to block apoptosis and drive the pathway to necroptosis.

-

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serially diluted test compound for 30-60 minutes.

-

Induce necroptosis by adding the cocktail of TNF-α, a Smac mimetic, and z-VAD-fmk (TSZ).

-

Incubate the plate for 18-24 hours at 37°C.

-

Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to measure ATP content, which correlates with the number of viable cells.

-

Measure luminescence using a plate reader.

-

Calculate the percent protection against cell death and determine the EC₅₀ value.

-

This model assesses the in vivo efficacy of a RIPK1 inhibitor in preventing a systemic inflammatory response that mimics aspects of sepsis and cytokine storm.

-

Objective: To evaluate the in vivo target engagement and efficacy of an orally administered compound.

-

Animal Model: C57BL/6 mice are typically used.

-

Materials:

-

Test compound formulated for oral gavage.

-

Recombinant mouse TNF-α.

-

Rectal probe or telemetry device for measuring core body temperature.

-

-

Procedure:

-

Acclimatize mice and measure baseline core body temperature.

-

Administer the test compound or vehicle control via oral gavage at desired doses (e.g., 3-50 mg/kg).

-

After a set pre-treatment time (e.g., 15-60 minutes), challenge the mice with an intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of mouse TNF-α.

-

Monitor the primary endpoint: core body temperature. TNF-α induces a rapid and severe drop in body temperature (hypothermia), and an effective inhibitor will prevent or significantly attenuate this drop.

-

Monitor survival as a secondary endpoint if a lethal dose of TNF-α is used.

-

At the study endpoint, plasma can be collected to measure cytokine levels (e.g., IL-6, CXCL1) to assess the impact on the "cytokine storm".

-

Drug Discovery and Development Workflow

The path from an initial concept to a clinical candidate involves a multi-stage process. The diagram below illustrates a typical screening cascade for identifying and optimizing a novel RIPK1 inhibitor.

Conclusion

The development of potent, selective, and orally active RIPK1 kinase inhibitors represents a promising therapeutic avenue for a wide range of inflammatory and degenerative diseases. The characterization of such molecules relies on a robust suite of biochemical, cellular, and in vivo assays. As exemplified by compounds like GSK2982772 and GNE684, inhibitors with low nanomolar potency, good oral pharmacokinetic properties, and clear efficacy in preclinical models of disease demonstrate the feasibility of targeting this pathway. The successful progression of RIPK1 inhibitors into clinical trials underscores the therapeutic potential of modulating the necroptosis pathway for human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

The Potent and Selective Inhibition of RIPK1 Kinase by Ripk1-IN-11: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ripk1-IN-11, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular necroptosis and inflammation, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This document summarizes the quantitative biochemical and cellular activity of this compound, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data, providing a clear comparison of its activity.

| Parameter | Value (nM) | Assay Type | Species | Notes |

| IC50 | 67 | Biochemical Kinase Assay | Not Specified | Half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. |

| Kd | 9.2 | Biochemical Binding Assay | Not Specified | Dissociation constant, reflecting the binding affinity of the inhibitor to the target protein. A lower value indicates a higher affinity. |

| EC50 | 17 - 30 | Cellular Necroptosis Assay | Human, Mouse | Half-maximal effective concentration, indicating the concentration of inhibitor required to produce 50% of its maximal effect in a cellular context.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize RIPK1 inhibitors like this compound.

RIPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km for RIPK1.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Necroptosis Assay (TNF-α-induced in HT-29 cells)

This assay measures the ability of an inhibitor to protect cells from necroptotic cell death induced by a specific stimulus.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM or McCoy's 5A medium supplemented with 10% FBS and antibiotics

-

Human TNF-α

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

96-well clear-bottom black or white assay plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Pre-treat the cells by adding the diluted inhibitor or vehicle control to the wells. Incubate for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells. The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Measure cell viability using CellTiter-Glo® according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Calculate the percent protection for each concentration of this compound and determine the EC50 value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures relevant to the study of this compound.

Caption: RIPK1 Signaling Pathway and the Point of Intervention for this compound.

Caption: Workflow for a RIPK1 Biochemical Kinase Assay.

Caption: Workflow for a Cellular Necroptosis Assay.

Mechanism of Action and Binding Mode

Structural studies of RIPK1 in complex with inhibitors have provided valuable insights into their mechanism of action. This compound is a Type III inhibitor, meaning it binds to an allosteric pocket adjacent to the ATP-binding site. This binding stabilizes the kinase in an inactive conformation, preventing the conformational changes necessary for its catalytic activity.

The crystal structure of human RIPK1 in complex with a closely related compound (PDB ID: 6NW2) reveals that the inhibitor occupies a hydrophobic back pocket of the protein's active site. This allosteric inhibition is a key feature that contributes to the high selectivity of this compound for RIPK1 over other kinases, as this back pocket is not conserved across the kinome. By locking RIPK1 in an inactive state, this compound effectively blocks the downstream signaling events that lead to necroptosis, including the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3 and MLKL.

References

Ripk1-IN-11: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Its multifaceted role in these fundamental cellular processes has positioned it as a compelling therapeutic target for a wide range of human pathologies, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases.[2][3] Ripk1-IN-11 is a potent and orally active inhibitor of RIPK1, demonstrating significant promise in preclinical studies for the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological characterization of this compound, intended to support researchers and drug development professionals in their exploration of RIPK1-targeted therapeutics.

Chemical Properties and Synthesis

While a definitive public disclosure of the detailed synthesis protocol for this compound remains elusive, its chemical identity is established by its CAS number: 2173557-02-1. The synthesis of analogous RIPK1 inhibitors often involves multi-step reaction sequences, typically culminating in the formation of a core heterocyclic scaffold functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. Researchers aiming to synthesize this compound or related analogs would likely employ advanced organic chemistry techniques, including cross-coupling reactions and heterocyclic ring formation.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of RIPK1 kinase activity. It exhibits strong binding affinity for RIPK1 with a dissociation constant (Kd) of 9.2 nM and an IC50 value of 67 nM in biochemical assays. This inhibition of RIPK1's catalytic function effectively blocks the downstream signaling cascades that lead to necroptosis, a form of programmed cell death. In cell-based assays, this compound demonstrates potent anti-necroptotic activity, with EC50 values in the range of 17-30 nM in both human and mouse cells.

The mechanism of action of this compound and other RIPK1 inhibitors involves binding to the kinase domain of the RIPK1 protein. This binding event prevents the autophosphorylation of RIPK1, a critical step in its activation. By inhibiting RIPK1 kinase activity, these compounds block the formation of the necrosome, a protein complex essential for the execution of necroptosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparative reference for another well-characterized RIPK1 inhibitor, GSK2982772.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Type |

| Kd | 9.2 nM | - | Biochemical |

| IC50 | 67 nM | - | Biochemical |

| EC50 | 17-30 nM | Human, Mouse | Cell-based Necroptosis |

Data sourced from MedChemExpress.

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value (2 mg/kg, IV) | Value (10 mg/kg, PO) |

| Tmax (h) | - | 1.2 |

| Cmax (ng/mL) | - | 1157 |

| T1/2 (h) | 1.32 | - |

| AUC (ng*h/mL) | - | - |

| F (%) | - | - |

Data sourced from MedChemExpress.

Table 3: Pharmacokinetic Properties of GSK2982772 in Humans

| Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-24) (ng*h/mL) |

| 120 mg TID | 1330 | 2.0 | 7530 |

| 240 mg TID | 2580 | 2.0 | 15100 |

Data is for illustrative purposes and represents a different, though related, RIPK1 inhibitor. Sourced from Harris et al., 2017 and a comparative study in Western and Japanese subjects.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of RIPK1 inhibitors. Below are representative methodologies for key assays.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a common method to determine the in vitro potency of inhibitors against RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase reaction buffer.

-

In a 384-well plate, add the RIPK1 enzyme, the inhibitor dilution (or vehicle control), and the MBP substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

TNF-α-Induced Necroptosis Assay in HT-29 Cells

This cell-based assay assesses the ability of an inhibitor to protect cells from necroptosis induced by TNF-α.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics

-

Human TNF-α

-

Smac mimetic (e.g., BV6 or LCL161)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® or similar)

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound (or vehicle control) for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

RIPK1 is a central node in the TNF signaling pathway, which can lead to distinct cellular outcomes: survival (via NF-κB activation), apoptosis, or necroptosis. The decision between these fates is tightly regulated by a series of protein-protein interactions and post-translational modifications.

TNF-Induced Signaling Pathway

Upon binding of TNF-α to its receptor, TNFR1, a membrane-bound complex (Complex I) is formed. This complex can initiate a pro-survival signaling cascade through the activation of NF-κB. Under certain conditions, such as the inhibition of protein synthesis or the presence of specific cellular stressors, a cytosolic death-inducing signaling complex (DISC or Complex II) can form. Depending on the cellular context, particularly the activity of caspase-8, this can lead to either apoptosis or necroptosis.

Caption: Simplified TNF-α signaling pathway leading to cell survival, apoptosis, or necroptosis.

Experimental Workflow for Evaluating RIPK1 Inhibitors

The evaluation of a novel RIPK1 inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to cell-based assays and in vivo studies.

Caption: A typical workflow for the preclinical evaluation of a RIPK1 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and oral activity make it a suitable candidate for in vivo studies aimed at understanding the therapeutic potential of RIPK1 inhibition. This technical guide provides a foundational understanding of its chemical and biological properties, along with standardized protocols for its characterization. Further research, particularly the public disclosure of its detailed synthesis and a broader kinase selectivity profile, will be crucial for its continued development and potential translation into clinical applications.

References

- 1. NIH 3D - Structure of human RIPK1 kinase domain in complex with compound 11 [3d.nih.gov]

- 2. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Specificity of Ripk1-IN-11 for RIPK1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the specificity of Ripk1-IN-11, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways involved in inflammation, apoptosis, and necroptosis, making it a key therapeutic target for a range of diseases. This document summarizes the quantitative data on this compound's potency, outlines detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved in its investigation.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and provide a comparative landscape with other well-characterized RIPK1 inhibitors. It is important to note that a comprehensive, publicly available kinome-wide selectivity screen for this compound has not been identified at the time of this writing. The selectivity data for other inhibitors are presented to illustrate the expected profile of a highly specific RIPK1 inhibitor.

Table 1: Biochemical Potency and Cellular Efficacy of this compound

| Parameter | Value | Species | Assay Type | Notes |

| Kd | 9.2 nM | Not Specified | Not Specified | Dissociation constant, a measure of binding affinity. |

| IC50 | 67 nM | Not Specified | Kinase Assay | Half-maximal inhibitory concentration against RIPK1 enzymatic activity. |

| EC50 | 17-30 nM | Human, Mouse | Necroptosis Assay | Half-maximal effective concentration for the inhibition of necroptosis in cellular models. |

Table 2: Comparative Potency of Selected RIPK1 Inhibitors

| Compound | RIPK1 IC50 (nM) | Cellular EC50 (nM) | Notes |

| This compound | 67 | 17-30 | Potent inhibitor with good cellular activity. |

| Necrostatin-1s (Nec-1s) | ~100-500 | ~250-500 | A widely used tool compound, but with known off-target effects on IDO.[1] |

| GSK2982772 | <10 | ~5-20 | A highly potent and selective clinical candidate. |

| PK68 | ~90 | ~14-22 | A potent and selective type II inhibitor of RIPK1.[2] |

Table 3: Kinase Selectivity Profile of a Representative RIPK1 Inhibitor (PK68)

| Kinase | % Inhibition @ 1µM | Notes |

| RIPK1 | >99 | Primary target. |

| TRKA | >50 | Off-target. |

| TRKB | >50 | Off-target. |

| TRKC | >50 | Off-target. |

| TNIK | >50 | Off-target. |

| LIMK2 | >50 | Off-target. |

| (Panel of 369 other kinases) | <50 | Demonstrates reasonable selectivity for RIPK1.[2] |

Note: This table illustrates the type of data required to fully assess the specificity of this compound. A similar comprehensive screen for this compound is necessary for a complete specificity profile.

Signaling Pathways Involving RIPK1

RIPK1 is a central node in multiple signaling pathways, deciding cell fate between survival, apoptosis, and necroptosis. Understanding these pathways is crucial for interpreting the effects of RIPK1 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the specificity and potency of this compound.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.

Objective: To determine the in vitro IC50 value of this compound against RIPK1.

Materials:

-

Recombinant human RIPK1 (e.g., from Carna Biosciences)

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Prepare a 2x kinase/substrate solution containing recombinant RIPK1 and MBP in kinase assay buffer. Add 2.5 µL of this solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration close to the Km for RIPK1, if known).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from necroptotic cell death induced by specific stimuli.

Objective: To determine the EC50 value of this compound in a cellular context.

Cell Line: Human HT-29 cells or mouse L929 cells.

Materials:

-

HT-29 or L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Tumor Necrosis Factor-alpha (TNFα)

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or a cell death marker (e.g., SYTOX Green)

-

96-well clear or white-walled plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate for 18-24 hours at 37°C.

-

Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions, or quantify cell death using a fluorescent dye like SYTOX Green with a plate reader.

-

Normalize the data to the vehicle-treated, necroptosis-induced control and determine the EC50 value using non-linear regression analysis.

Western Blot Analysis of RIPK1 Signaling

This method is used to assess the phosphorylation status of key proteins in the necroptosis pathway, providing a direct measure of RIPK1 kinase inhibition in cells.

Objective: To confirm that this compound inhibits the phosphorylation of RIPK1 and its downstream substrate MLKL.

Materials:

-

HT-29 or L929 cells

-

TNFα, Smac mimetic, z-VAD-fmk

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates.

-

Pre-treat with this compound or DMSO for 1-2 hours.

-

Stimulate with TNFα/Smac mimetic/z-VAD-fmk for a shorter time course (e.g., 4-8 hours) to capture the phosphorylation events.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Conclusion

This compound is a potent inhibitor of RIPK1 with low nanomolar efficacy in both biochemical and cellular assays. The provided experimental protocols offer a robust framework for its characterization. However, a comprehensive assessment of its specificity necessitates a broad kinase selectivity screen (kinome scan). While such data for this compound is not publicly available, the profiles of other selective RIPK1 inhibitors suggest that high specificity is achievable and is a critical parameter for any clinical candidate targeting this kinase. Further investigation into the kinome-wide selectivity of this compound is essential to fully understand its therapeutic potential and potential for off-target effects. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug developers working with this and other RIPK1 inhibitors.

References

The Therapeutic Potential of Ripk1-IN-11 (GSK2982772) in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis and apoptosis.[1][2][3] Its kinase activity is implicated in the pathogenesis of a wide array of inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of Ripk1-IN-11, also known as GSK2982772, a potent and selective first-in-class inhibitor of RIPK1. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its use, and visualize the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of RIPK1 inhibition in inflammatory disorders.

Mechanism of Action of this compound (GSK2982772)

GSK2982772 is an oral, monoselective, small-molecule inhibitor that targets the kinase activity of RIPK1. It binds to an allosteric pocket within the RIPK1 kinase domain, effectively locking the kinase in an inactive conformation. This inhibition prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent downstream signaling that leads to inflammation and cell death.

The activation of RIPK1 is a key event in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which can lead to the activation of NF-κB and cell survival. However, under certain conditions, a switch to a cytoplasmic complex (Complex II) can occur, leading to either apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of both RIPK1-dependent apoptosis and necroptosis. By inhibiting this kinase activity, GSK2982772 blocks these pro-inflammatory cell death pathways and the production of associated cytokines.

Quantitative Data for this compound (GSK2982772)

The following tables summarize the quantitative data for GSK2982772 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Activity of GSK2982772

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Human RIPK1 | IC50 | 1.6 nM | |

| Cell Viability Assay | Human monocytic U937 cells (TNF-induced necroptosis) | IC50 | 1.6 nM | |

| LDH Release Assay | Human monocytic U937 cells (TNF-induced necroptosis) | IC50 | 0.4 nM | |

| Cytokine Production (MIP-1β) | Human monocytic U937 cells (TNF-induced necroptosis) | IC50 | 0.5 nM | |

| Human Whole Blood Assay (MIP-1α and MIP-1β production) | Ex vivo stimulation | IC50 | ~1.4 ng/mL |

Table 2: Preclinical Pharmacokinetics of GSK2982772

| Species | Dose | Route | AUC (0-∞) | Clearance | Volume of Distribution |

| Rat | 2 mg/kg | Oral | 0.38 µg·h/mL | 69 mL/min/kg | 8.5 L/kg |

Note: The provided pharmacokinetic data is for a precursor compound (benzoxazepinone 4) to GSK2982772, highlighting the improvements made during lead optimization.

Table 3: Clinical Trial Dosing of GSK2982772

| Disease Model | Phase | Dose | Frequency | Reference |

| Plaque Psoriasis | IIa | 60 mg | Twice or three times daily | |

| Rheumatoid Arthritis | IIa | 60 mg | Twice or three times daily | |

| Ulcerative Colitis | IIa | 60 mg | Three times daily | |

| Healthy Volunteers | I | 0.1 - 120 mg | Single and repeat doses |

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This protocol is adapted from a commercially available RIPK1 kinase assay kit where GSK2982772 is used as a reference inhibitor.

Materials:

-

Recombinant human RIPK1 enzyme

-

5x Kinase assay buffer

-

ATP

-

RIPK1 substrate (e.g., Myelin Basic Protein - MBP)

-

GSK2982772 (or test inhibitor)

-

ADP-Glo™ Kinase Assay reagents (Promega)

-

96-well or 384-well white plates

Procedure:

-

Thaw all reagents on ice.

-

Prepare a master mixture containing 5x Kinase assay buffer, ATP, and RIPK1 substrate in distilled water.

-

Prepare serial dilutions of GSK2982772 or the test inhibitor. The final DMSO concentration should be ≤1%.

-

Add the master mixture to all wells.

-

Add the inhibitor dilutions to the designated "Test Inhibitor" wells and an equal volume of vehicle to the "Positive Control" and "Blank" wells.

-

Dilute the RIPK1 enzyme to the desired concentration in 1x Kinase assay buffer.

-

Initiate the reaction by adding the diluted RIPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase assay buffer without enzyme to the "Blank" wells.

-

Incubate the plate at 30°C for a specified time (e.g., 50 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Necroptosis Assay

This protocol is based on methods used to assess the efficacy of GSK2982772 in blocking TNF-induced necroptosis in U937 cells.

Materials:

-

Human monocytic U937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Human TNF-α

-

Pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk)

-

GSK2982772 (or test inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or LDH Cytotoxicity Assay Kit

Procedure:

-

Seed U937 cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of GSK2982772 or the test inhibitor for a specified time (e.g., 1 hour).

-

Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor to the wells.

-

Incubate the cells for a sufficient period to induce cell death (e.g., 24 hours).

-

Measure cell viability using the CellTiter-Glo® assay or measure cell death by quantifying LDH release into the supernatant using an LDH cytotoxicity assay kit.

-

Calculate the IC50 value for the inhibition of necroptosis.

In Vivo Mouse Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)

This protocol is based on a model used to evaluate the in vivo efficacy of RIPK1 inhibitors.

Materials:

-

Female SCID or BALB/c mice (6-8 weeks old)

-

Recombinant murine TNF-α

-

GSK2982772 (or test compound) formulated for oral administration (e.g., in 0.5% hydroxypropyl methylcellulose)

-

Vehicle control

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer GSK2982772 or vehicle orally to the mice at the desired dose and time point before TNF-α challenge.

-

Induce SIRS by intraperitoneal injection of a lethal dose of murine TNF-α.

-

Monitor the mice for signs of hypothermia and survival over a specified period (e.g., 24 hours).

-

In separate cohorts, blood samples can be collected at various time points to measure serum cytokine levels (e.g., TNF-α, IL-6) by ELISA.

-

Assess the therapeutic effect of GSK2982772 by comparing survival rates and cytokine levels between the treated and vehicle control groups.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

TNF-α Signaling and the Role of RIPK1

Caption: TNF-α signaling cascade leading to survival, apoptosis, or necroptosis.

Mechanism of Action of this compound

Caption: Inhibition of RIPK1 activation by this compound blocks pro-inflammatory pathways.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for evaluating this compound in a mouse model of inflammatory disease.

Conclusion

This compound (GSK2982772) is a promising therapeutic agent for the treatment of a range of inflammatory diseases. Its specific mechanism of action, potent inhibition of RIPK1 kinase activity, and demonstrated efficacy in both preclinical models and early-stage clinical trials underscore its potential. This technical guide provides a foundational resource for researchers to further explore the therapeutic applications of this compound and to design robust experimental plans. The continued investigation of RIPK1 inhibitors like GSK2982772 holds significant promise for the development of novel treatments for patients suffering from chronic inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for Ripk1-IN-11 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Ripk1-IN-11, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections describe both a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's efficacy in a biologically relevant context.

Introduction to this compound

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[1] this compound is a potent and orally active inhibitor of RIPK1 that has been shown to block necroptosis in both human and mouse cells. These protocols are designed to enable researchers to accurately characterize the inhibitory activity of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Parameter | Value | Assay Type | Species |

| IC50 | 9.2 nM | Biochemical Kinase Assay | Not Specified |

| Kd | 67 nM | Binding Assay | Not Specified |

| EC50 | 17-30 nM | Cellular Necroptosis Assay | Human and Mouse |

Table 1: In vitro potency of this compound. Data sourced from MedChemExpress.

Biochemical Assay: ADP-Glo™ Kinase Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified human RIPK1 enzyme using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

Experimental Workflow

Caption: Workflow for the RIPK1 ADP-Glo™ Kinase Assay.

Materials and Reagents

-

Recombinant active RIPK1 (Sino Biological Inc., Cat. No. R07D-11G or similar)

-

Myelin Basic Protein (MBP) substrate

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

DTT (1 mM)

-

ATP (10 mM stock)

-

This compound

-

DMSO

-

384-well white opaque plates

Protocol

-

Reagent Preparation:

-

Prepare Kinase Assay Buffer.

-

Thaw RIPK1 enzyme, substrate, and ATP on ice.

-

Prepare a working solution of active RIPK1 in Kinase Dilution Buffer. The final concentration should be determined by an initial enzyme titration experiment to ensure the reaction is within the linear range of the assay.

-

Prepare the Substrate/ATP mix. For example, for a final concentration of 50 µM ATP, dilute the 10 mM ATP stock accordingly in the assay buffer containing the MBP substrate.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in Kinase Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 µM). Include a DMSO-only control.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted active RIPK1 enzyme to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 40-60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor as 0% activity.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Assay: TNF-α-Induced Necroptosis in HT-29 Cells

This protocol outlines a method to evaluate the efficacy of this compound in protecting human colon adenocarcinoma cells (HT-29) from necroptosis induced by a combination of TNF-α, a Smac mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

RIPK1 Signaling Pathway in Necroptosis

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

Materials and Reagents

-

HT-29 cells (ATCC HTB-38)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNF-α

-

Smac mimetic (e.g., SM-164 or Birinapant)

-

Pan-caspase inhibitor (z-VAD-fmk)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® or Sytox Green)

-

96-well clear-bottom black plates

Protocol

-

Cell Culture:

-

Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells by adding the diluted this compound to the wells. Incubate for 1-2 hours. Include a vehicle control (DMSO).

-

-

Induction of Necroptosis:

-

Prepare a necroptosis induction cocktail containing TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in cell culture medium. The combination of a Smac mimetic and a caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.

-

Add the induction cocktail to the wells containing the pre-treated cells.

-

Set up control wells: untreated cells (viability control) and cells treated with the induction cocktail but without this compound (necroptosis control).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

For CellTiter-Glo®: Add the reagent, incubate, and measure luminescence.

-

For Sytox Green: Add the fluorescent dye and measure fluorescence (Ex/Em ~504/523 nm). Sytox Green is a cell-impermeant dye that stains the nuclei of cells with compromised plasma membranes, a hallmark of necroptosis.

-

-

-

Data Analysis:

-

Normalize the data by setting the untreated cells as 100% viability and the necroptosis control cells (treated with TNF-α/Smac mimetic/z-VAD-fmk) as 0% viability.

-

Plot the percent viability versus the logarithm of the this compound concentration.

-

Calculate the EC50 value, which represents the concentration of the inhibitor that provides 50% protection from necroptosis, by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The biochemical assay allows for the precise determination of direct enzymatic inhibition, while the cell-based necroptosis assay provides crucial information on the compound's efficacy in a more complex biological system. Together, these assays are essential tools for the preclinical evaluation of RIPK1 inhibitors in drug discovery programs.

References

- 1. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 - Wikipedia [en.wikipedia.org]

Optimal Cell Culture Concentration for Ripk1-IN-11: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1] Its kinase activity is a key driver in the assembly of signaling complexes that can lead to programmed cell death, making it a promising therapeutic target for a variety of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] Ripk1-IN-11 is a potent and specific inhibitor of RIPK1 kinase activity, offering a valuable tool for studying the roles of RIPK1 in these processes. This document provides detailed application notes and protocols for determining the optimal cell culture concentration of this compound for in vitro experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of RIPK1 and preventing its autophosphorylation, a critical step for its activation.[3] This inhibition blocks the downstream signaling cascade that leads to necroptosis and RIPK1-dependent apoptosis. Specifically, by inhibiting RIPK1 kinase activity, this compound prevents the recruitment and phosphorylation of RIPK3, which in turn cannot phosphorylate its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[4] This disruption of the "necrosome" complex formation ultimately prevents the execution of necroptotic cell death.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell line, the specific stimulus used to induce RIPK1-dependent cell death, and the experimental endpoint being measured. The following table summarizes key quantitative data for this compound and other relevant RIPK1 inhibitors to provide a starting point for experimental design. It is crucial to perform a dose-response experiment for each specific experimental system.

| Inhibitor | Cell Line | Species | Necroptosis Stimulus | IC50 / EC50 (nM) | Reference |

| This compound | - | Human/Mouse | - | IC50: 9.2 (in vitro kinase assay) | |

| This compound | - | Human/Mouse | - | EC50: 17-30 (inhibition of necroptosis) | |

| Necrostatin-1 (Nec-1) | Jurkat | Human | TNF-α | EC50: 490 | |

| GSK'074 | - | Human/Mouse | - | IC50: ~20 (inhibition of RIPK1 kinase activity) | |

| GNE684 | - | Human | - | Ki: 21 | |

| GNE684 | - | Mouse | - | Ki: 189 | |

| GNE684 | - | Rat | - | Ki: 691 |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol describes how to determine the effective concentration range of this compound for inhibiting necroptosis in a specific cell line.

Materials:

-

Cell line of interest (e.g., HT-29, L929, or primary cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Inhibitor Preparation and Pre-treatment:

-